3-Bromo-2-chloro-N-ethylbenzamide

Catalog No.
S8262364
CAS No.
M.F
C9H9BrClNO
M. Wt
262.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-chloro-N-ethylbenzamide

Product Name

3-Bromo-2-chloro-N-ethylbenzamide

IUPAC Name

3-bromo-2-chloro-N-ethylbenzamide

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

InChI

InChI=1S/C9H9BrClNO/c1-2-12-9(13)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3,(H,12,13)

InChI Key

HZFLKVGKXYLNQB-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=C(C(=CC=C1)Br)Cl

Canonical SMILES

CCNC(=O)C1=C(C(=CC=C1)Br)Cl

3-Bromo-2-chloro-N-ethylbenzamide is an organic compound characterized by its unique structure, which includes a benzene ring substituted with bromine and chlorine atoms, as well as an ethyl group attached to the nitrogen of the amide functional group. Its chemical formula is C10_{10}H10_{10}BrClN2_{2}O, and it is notable for its potential applications in pharmaceuticals and chemical synthesis.

  • Nucleophilic Substitution Reactions: The presence of the bromine and chlorine substituents allows for nucleophilic substitution reactions. For instance, the bromine atom can be replaced by nucleophiles such as amines or alcohols under appropriate conditions.
  • Amide Formation: The compound can undergo hydrolysis to form the corresponding carboxylic acid and amine, especially in the presence of strong acids or bases.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, where other substituents can be introduced at the ortho or para positions relative to the existing substituents.

Research indicates that compounds similar to 3-Bromo-2-chloro-N-ethylbenzamide may exhibit various biological activities. These include:

  • Antimicrobial Properties: Many halogenated amides have shown effectiveness against bacterial and fungal strains, potentially making this compound useful in developing antimicrobial agents.
  • Anticancer Activity: Some studies suggest that halogenated compounds can inhibit cancer cell proliferation, indicating a possible role for 3-Bromo-2-chloro-N-ethylbenzamide in cancer therapy.

Several synthetic routes can be employed to produce 3-Bromo-2-chloro-N-ethylbenzamide:

  • Bromination and Chlorination: Starting from N-ethylbenzamide, bromination followed by chlorination can yield the desired product. This typically involves electrophilic aromatic substitution.
  • Direct Halogenation: Using bromine and chlorine in the presence of a catalyst or under UV light can facilitate direct halogenation of N-ethylbenzamide.
  • Using Halogenated Precursors: Synthesis may also involve starting from commercially available halogenated benzene derivatives, followed by amide formation through reaction with ethylamine.

3-Bromo-2-chloro-N-ethylbenzamide has several potential applications:

  • Pharmaceuticals: Its structure suggests potential utility in drug development, particularly as an antimicrobial or anticancer agent.
  • Chemical Intermediates: It can serve as an intermediate in the synthesis of more complex organic compounds.
  • Research Tool: The compound may be used in biological studies to explore mechanisms of action related to halogenated compounds.

Interaction studies involving 3-Bromo-2-chloro-N-ethylbenzamide could focus on:

  • Drug Interaction Profiles: Evaluating how this compound interacts with various biological targets, including enzymes and receptors.
  • Toxicological Studies: Investigating any potential toxicity associated with its use, particularly concerning its halogenated nature which often correlates with increased biological activity.

Several compounds share structural similarities with 3-Bromo-2-chloro-N-ethylbenzamide. Here are a few notable examples:

Compound NameStructure FeaturesSimilarity Index
1-Bromo-2-chloro-3-nitrobenzeneContains bromine and chlorine; nitro group present0.93
1-Bromo-3-chloro-5-nitrobenzeneBromine and chlorine; additional nitro substitution0.87
4-Bromo-5-chloro-2-nitroanilineSimilar halogen substitutions; amino group present0.86
2-Bromo-1-chloro-3-nitrobenzeneContains both bromine and chlorine; nitro group0.85
1-Bromo-2-chloro-4-nitrobenzeneSimilar halogenated structure; nitro substitution0.84

The uniqueness of 3-Bromo-2-chloro-N-ethylbenzamide lies in its specific combination of functional groups and substituents, which may confer distinct biological properties not found in these similar compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

260.95560 g/mol

Monoisotopic Mass

260.95560 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

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